molecular formula C8H11NOS B8559142 2-(1-Formylaminopropyl) thiophene

2-(1-Formylaminopropyl) thiophene

Cat. No.: B8559142
M. Wt: 169.25 g/mol
InChI Key: OXPAHKDZEQAJNZ-UHFFFAOYSA-N
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Description

2-(1-Formylaminopropyl) thiophene is a heterocyclic organic compound comprising a thiophene ring substituted at the 2-position with a 1-formylaminopropyl group. The thiophene scaffold is known for its electron-rich aromaticity, making it valuable in pharmaceuticals, agrochemicals, and materials science. The formylaminopropyl substituent introduces both polar (amide) and hydrophobic (alkyl chain) functionalities, influencing solubility, reactivity, and biological activity.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

N-(1-thiophen-2-ylpropyl)formamide

InChI

InChI=1S/C8H11NOS/c1-2-7(9-6-10)8-4-3-5-11-8/h3-7H,2H2,1H3,(H,9,10)

InChI Key

OXPAHKDZEQAJNZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CS1)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent at the 2-position of the thiophene ring defines the compound’s properties. Below is a comparative analysis of key analogs:

Compound Name CAS Number Substituent Key Features
2-(1-Formylaminopropyl) Thiophene Not listed 1-Formylaminopropyl Combines amide polarity with alkyl chain flexibility; potential for H-bonding.
Thiophene, 2-(1,1-Dimethylethyl)- 1689-78-7 tert-Butyl (bulky alkyl) Steric hindrance; enhances thermal stability .
Carbamic acid, [1,2-phenylenebis(iminocarbonothioyl)]bis-, diethyl ester 14383-50-7 Bis-carbamothioyl groups Multi-dentate ligand; potential metal coordination properties .

Physicochemical Properties

  • Polarity: The formylaminopropyl group increases polarity compared to tert-butyl derivatives, likely improving aqueous solubility.
  • Thermal Stability : tert-Butyl-substituted thiophenes exhibit higher thermal stability due to steric protection of the aromatic ring .
  • Reactivity: The amide group in this compound may participate in nucleophilic reactions or hydrolysis, unlike inert alkyl substituents.

Research Findings and Data Gaps

Key Studies on Analogous Compounds

  • Thiophene, 2-(1,1-Dimethylethyl)- : EPA data (ID 687095) highlights its use in polymer stabilization, with low acute toxicity (LD50 > 2000 mg/kg in rats) .
  • Carbamic Acid Derivatives: CAS 14383-50-7 is noted for its chelating properties, relevant in catalysis and environmental remediation .

Unresolved Questions for this compound

  • Synthetic Routes: No direct synthesis protocols are documented in the provided evidence.
  • Toxicity and Environmental Impact: EPA references for similar compounds suggest regulatory scrutiny for alkyl-thiophenes, but data specific to the formylamino variant are lacking .

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